![molecular formula C10H19N B2571856 2-(3-Bicyclo[4.1.0]heptanyl)propan-1-amine CAS No. 2248325-07-5](/img/structure/B2571856.png)
2-(3-Bicyclo[4.1.0]heptanyl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bicyclo[4.1.0]heptanyl)propan-1-amine is a compound characterized by its unique bicyclic structure. This compound is part of a class of molecules known for their strained ring systems, which impart distinct chemical properties and reactivity. The bicyclo[4.1.0]heptane framework is a seven-membered ring with a cyclopropane fused to a cyclohexane, creating significant ring strain and making it an interesting subject for chemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bicyclo[4.1.0]heptanyl)propan-1-amine typically involves the formation of the bicyclic core followed by functionalization. One common method is the photocatalytic Minisci reaction, which introduces various functional groups at the bridgehead position using mild conditions. This reaction utilizes N-hydroxyphthalimide esters of the corresponding carboxylic acids and an organic photocatalyst to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the synthetic routes used in laboratory settings. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(3-Bicyclo[4.1.0]heptanyl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and solvents that stabilize the transition states.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield alcohols or ketones, while reduction could produce amines or hydrocarbons.
科学的研究の応用
2-(3-Bicyclo[4.1.0]heptanyl)propan-1-amine has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying strain-release reactions.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of new materials with specific mechanical or chemical properties.
作用機序
The mechanism by which 2-(3-Bicyclo[4.1.0]heptanyl)propan-1-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The strained bicyclic structure can facilitate binding to these targets, potentially altering their activity. The exact pathways involved depend on the specific application and the biological context.
類似化合物との比較
Similar Compounds
Norcarane (Bicyclo[4.1.0]heptane): A structurally similar compound used in various chemical studies.
Bicyclo[1.1.0]butane: Another strained bicyclic compound with different reactivity due to its smaller ring size.
Uniqueness
2-(3-Bicyclo[410]heptanyl)propan-1-amine is unique due to its specific ring structure and the presence of an amine group, which imparts distinct chemical and biological properties
特性
IUPAC Name |
2-(3-bicyclo[4.1.0]heptanyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-7(6-11)8-2-3-9-5-10(9)4-8/h7-10H,2-6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRIMJYZABGCLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCC2CC2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
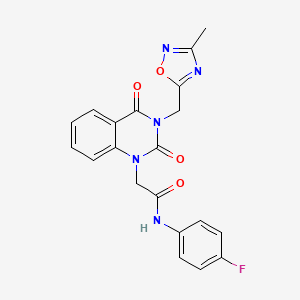
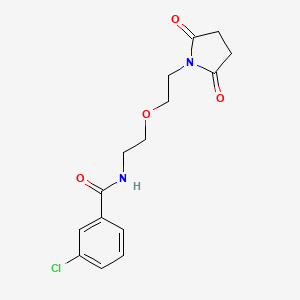
![1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2571776.png)
![3-(4-chlorobenzyl)-9-cyclohexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2571777.png)
![2-({2-[(4-Methoxybenzoyl)amino]acetyl}amino)ethyl 3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxylate](/img/structure/B2571778.png)
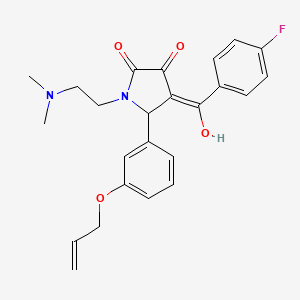
![N-[3-hydroxy-3-(oxan-4-yl)propyl]naphthalene-2-carboxamide](/img/structure/B2571783.png)

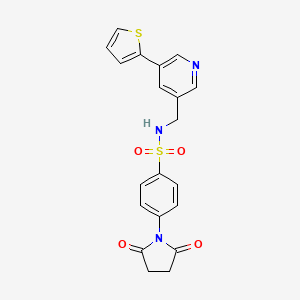
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-(2,5-difluorophenyl)ethanediamide](/img/structure/B2571788.png)
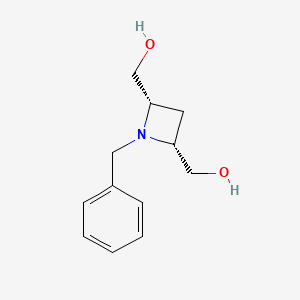
![[(5-Fluoro-2-methylphenyl)methyl][(thiophen-2-yl)methyl]amine](/img/structure/B2571793.png)

![N-(2-ethylphenyl)-2-{3-oxo-2-phenyl-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-1-yl}acetamide](/img/structure/B2571795.png)
